4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde
Description
Significance of Thiazole (B1198619) Scaffold in Chemical Research
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. jchemrev.com This structural motif is present in a wide array of biologically active compounds, including natural products and synthetic drugs. jchemrev.com The unique electronic properties of the thiazole ring, arising from the interplay of its heteroatoms, allow it to engage in various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug design. jchemrev.com Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. dmed.org.uaresearchgate.net
Overview of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde within Thiazole Chemistry
Within the diverse family of thiazole derivatives, 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde represents a molecule of significant interest. Its structure features a thiazole core substituted at the 4-position with a 3-methoxyphenyl (B12655295) group and at the 2-position with a carbaldehyde (aldehyde) group. The presence of the methoxyphenyl ring can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity. The aldehyde functionality at the 2-position serves as a versatile synthetic handle, allowing for a variety of chemical transformations to generate a library of new derivatives.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-4-2-3-8(5-9)10-7-15-11(6-13)12-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXOZKXPMPIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255826 | |
| Record name | 4-(3-Methoxyphenyl)-2-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383142-95-8 | |
| Record name | 4-(3-Methoxyphenyl)-2-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383142-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)-2-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursors
Foundational Synthetic Approaches for Thiazole (B1198619) Rings
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this valuable scaffold. These methods often involve the reaction of a sulfur-containing nucleophile with a carbon electrophile bearing a leaving group, leading to the characteristic five-membered ring.
Hantzsch Thiazole Synthesis and its Modern Adaptations
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the formation of thiazole rings. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comnih.gov This reaction proceeds through a sequence of nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to afford the thiazole ring.
Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and enhancing efficiency. These modifications include the use of microwave irradiation to accelerate the reaction, the development of one-pot procedures, and the use of solid-phase synthesis techniques. figshare.com For instance, catalyst-free conditions under microwave irradiation have been shown to produce thiazoles rapidly and in high yields. figshare.com Furthermore, modifications have been developed to allow for the synthesis of chiral thiazole-containing amino acids with minimal loss of optical purity. researchgate.net
| Feature | Classical Hantzsch Synthesis | Modern Adaptations |
|---|---|---|
| Reactants | α-Haloketone and Thioamide | Broader substrate scope, including functionalized starting materials |
| Conditions | Often requires heating for extended periods | Microwave irradiation, catalyst-free conditions, solid-phase synthesis |
| Reaction Time | Can be lengthy | Significantly reduced, often to minutes |
| Yields | Variable | Generally high to excellent |
| Advantages | Well-established and reliable | Faster, more efficient, environmentally friendlier, allows for greater molecular diversity |
Cyclization Reactions in Thiazole Formation
Beyond the Hantzsch synthesis, a variety of other cyclization reactions are employed to construct the thiazole ring. These methods often offer alternative pathways that can accommodate different starting materials and functional groups. One notable approach involves the reaction of α-halocarbonyl compounds with thiourea (B124793) or thiosemicarbazides. nih.gov This method is particularly useful for the synthesis of 2-aminothiazole (B372263) derivatives.
Other cyclization strategies include the reaction of isocyanides with methyl arene- and hetarenecarbodithioates, which provides a route to 2,5-disubstituted thiazoles. nih.gov Additionally, domino alkylation-cyclization reactions of propargyl bromides with thioureas have been developed as a facile synthesis of 2-aminothiazoles. organic-chemistry.org These diverse cyclization reactions provide chemists with a versatile toolkit for the construction of the thiazole core, enabling the synthesis of a wide array of substituted derivatives.
Targeted Synthesis of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde
Once the 4-(3-methoxyphenyl)thiazole core is assembled, the next critical step is the introduction of the carbaldehyde (formyl) group at the 2-position of the thiazole ring. Several formylation methods can be employed, each with its own advantages and substrate compatibility.
Strategic Introduction of the Aldehyde Functionality (e.g., Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate. ijpcbs.commdpi.com The thiazole ring, being an electron-rich heterocycle, is a suitable substrate for this transformation. researchgate.net
The reaction mechanism involves the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile. chemistrysteps.com This electrophile then attacks the electron-rich position of the thiazole ring, in this case, the C2 position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. The Vilsmeier-Haack reaction is generally mild and efficient, making it a preferred method for the formylation of sensitive heterocyclic systems. ijpcbs.com
Organometallic Approaches (e.g., Lithiation-Mediated Formylation)
Organometallic chemistry provides a versatile alternative for the introduction of the aldehyde functionality. Lithiation, followed by quenching with a formylating agent, is a common and effective strategy. commonorganicchemistry.com In this approach, the thiazole ring is first deprotonated at the desired position using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). researchgate.netthieme-connect.de For thiazoles, lithiation typically occurs at the C2 position due to the acidity of the proton at this site. slideshare.net
Once the lithiated thiazole species is generated, it is treated with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). commonorganicchemistry.comthieme-connect.de The nucleophilic attack of the lithiated thiazole on the carbonyl carbon of DMF, followed by workup, affords the target aldehyde. This method offers excellent regioselectivity and is compatible with a wide range of functional groups. Studies have shown the successful lithiation of 2-bromo-4-substituted thiazoles at the 5-position using LDA, and subsequent reaction with DMF to yield the corresponding carbaldehyde. researchgate.net
| Method | Reagents | Mechanism | Advantages | Considerations |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | DMF, POCl₃ | Electrophilic aromatic substitution | Mild conditions, good for electron-rich heterocycles | Regioselectivity can be an issue with highly activated rings |
| Lithiation-Mediated Formylation | Organolithium base (e.g., n-BuLi, LDA), DMF | Nucleophilic addition to an electrophile | High regioselectivity, good functional group tolerance | Requires anhydrous conditions and low temperatures |
Redox-Based Synthetic Routes (e.g., Reduction-Oxidation Sequences)
Redox-based strategies offer another avenue for the synthesis of thiazole-2-carbaldehydes. These routes typically involve the installation of a precursor functional group at the 2-position, which can then be converted to the aldehyde through a reduction or oxidation step. For example, a 2-carboxythiazole derivative can be reduced to the corresponding primary alcohol, which can then be oxidized to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).
Conversely, a methyl group at the 2-position can be oxidized to the aldehyde. While direct oxidation of a methyl group on a thiazole ring can be challenging, it can be achieved under specific conditions. These multi-step redox sequences provide flexibility in the synthetic design, allowing for the use of different starting materials and intermediates.
Design and Synthesis of Key Precursors and Intermediates
The successful synthesis of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is contingent upon the availability of two primary precursors: 2-bromo-1-(3-methoxyphenyl)ethanone (B137907) and thioformamide (B92385) .
2-bromo-1-(3-methoxyphenyl)ethanone is a crucial α-haloketone intermediate. Its synthesis typically commences with the commercially available 3-methoxyacetophenone. A common and effective method for the α-bromination of ketones involves the use of elemental bromine in a suitable solvent, such as methanol (B129727) or acetic acid. Alternatively, milder brominating agents like N-bromosuccinimide (NBS) can be employed to achieve the desired transformation, often with improved selectivity and easier handling.
Thioformamide , the simplest thioamide, provides the nitrogen and sulfur atoms necessary for the formation of the thiazole ring. The synthesis of thioformamide can be accomplished through several routes. A classical approach involves the reaction of formamide (B127407) with a thionating agent, such as phosphorus pentasulfide (P₂S₅). More contemporary methods may utilize Lawesson's reagent for this transformation under milder conditions.
Table 1: Key Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis | Typical Synthesis Method |
|---|---|---|---|
| 3-Methoxyacetophenone | C₉H₁₀O₂ | Starting material for the α-haloketone | Commercially available |
| 2-bromo-1-(3-methoxyphenyl)ethanone | C₉H₉BrO₂ | Key precursor (α-haloketone) | Bromination of 3-methoxyacetophenone |
| Formamide | CH₃NO | Starting material for thioformamide | Commercially available |
| Thioformamide | CH₃NS | Key precursor (thioamide) | Thionation of formamide |
| 4-(3-Methoxyphenyl)-1,3-thiazole (B1366257) | C₁₀H₉NOS | Intermediate before formylation | Hantzsch synthesis from the key precursors |
Multistep Synthetic Pathways and Efficiency Considerations
A prevalent and logical multistep pathway to 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde involves a two-step sequence: the Hantzsch thiazole synthesis followed by C2-formylation.
Step 1: Hantzsch Thiazole Synthesis
The first step is the condensation reaction between 2-bromo-1-(3-methoxyphenyl)ethanone and thioformamide. evitachem.com This reaction, a classic example of the Hantzsch thiazole synthesis, proceeds by the initial nucleophilic attack of the sulfur atom of thioformamide on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the aromatic 4-(3-methoxyphenyl)-1,3-thiazole ring. The efficiency of this step is often high, and the reaction can be carried out in various solvents, with ethanol (B145695) being a common choice. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
Step 2: C2-Formylation
The introduction of the carbaldehyde group at the C2 position of the thiazole ring is typically achieved through a formylation reaction. A highly effective method for this transformation is the lithiation of the C2 position followed by quenching with an appropriate formylating agent. The C2 proton of the thiazole ring is acidic and can be selectively deprotonated by a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting 2-lithiated thiazole intermediate is then reacted with a formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the formyl group. An acidic workup is then required to hydrolyze the intermediate and yield the final product, 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde.
One-Pot Synthetic Procedures for Thiazole Derivatives
A hypothetical one-pot approach could involve the in-situ formation of the 4-(3-methoxyphenyl)-1,3-thiazole followed by the direct addition of the lithiating agent and formylating agent to the same reaction vessel. However, the compatibility of the reagents and reaction conditions for both the Hantzsch synthesis and the subsequent formylation would need to be carefully optimized. For instance, the presence of any residual protic solvents or byproducts from the thiazole formation could interfere with the highly reactive organolithium reagent.
More commonly, one-pot syntheses in the context of Hantzsch reactions refer to the combination of the α-haloketone, a thioamide, and often a third component in a single step to generate more complex thiazole derivatives. nih.govscispace.comasianpubs.org These multicomponent reactions offer an efficient route to a variety of substituted thiazoles. nih.govscispace.comasianpubs.org
Table 2: Reaction Conditions for Synthetic Steps
| Reaction Step | Key Reagents | Typical Solvent | General Conditions |
|---|---|---|---|
| α-Bromination of 3-methoxyacetophenone | Br₂, NBS | Methanol, Acetic Acid | Room temperature or gentle heating |
| Thionation of Formamide | P₂S₅, Lawesson's reagent | Pyridine, Toluene | Reflux |
| Hantzsch Thiazole Synthesis | 2-bromo-1-(3-methoxyphenyl)ethanone, Thioformamide | Ethanol | Reflux |
| C2-Formylation (Lithiation) | n-Butyllithium | Anhydrous THF | -78 °C |
| C2-Formylation (Quenching) | N,N-Dimethylformamide (DMF) | Anhydrous THF | -78 °C to room temperature |
Chemical Transformations and Reactivity
Reactivity of the Thiazole (B1198619) Heterocycle
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org The outcome of such reactions on 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is influenced by the directing effects of the substituents on both the thiazole and the phenyl rings.
Reactivity of the Thiazole Ring: The thiazole ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack preferentially occurs at the most electron-rich position, which is C5. pharmaguideline.com However, in the target molecule, the C5 position is unsubstituted, making it the primary site for electrophilic attack on the heterocycle. Should the C5 position already be occupied, further electrophilic substitution on the thiazole ring becomes difficult. pharmaguideline.com
Reactivity of the Phenyl Ring: The 3-methoxyphenyl (B12655295) group is also susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH3) is an activating substituent, meaning it donates electron density to the aromatic ring, making it more reactive than benzene. libretexts.org Activating groups stabilize the cationic intermediate formed during the substitution process. wikipedia.org The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho, C2' and C6') and opposite (para, C4') to it. Given the existing substitution at C1' and C3', the potential sites for electrophilic attack on the phenyl ring are C2', C4', and C6'. Steric hindrance from the bulky thiazole group might influence the ratio of ortho to para products.
The table below summarizes the expected regioselectivity for electrophilic aromatic substitution on 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde.
| Reaction Type | Electrophile | Primary Site of Attack (Thiazole Ring) | Primary Sites of Attack (Phenyl Ring) |
| Halogenation | Br+, Cl+ | C5 | C2', C4', C6' |
| Nitration | NO2+ | C5 | C2', C4', C6' |
| Sulfonation | SO3 | C5 | C2', C4', C6' |
| Friedel-Crafts Alkylation | R+ | C5 | C2', C4', C6' |
| Friedel-Crafts Acylation | RCO+ | C5 | C2', C4', C6' |
This table illustrates the predicted sites of electrophilic attack based on general principles of aromatic reactivity. The actual outcome may depend on specific reaction conditions.
The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.com
Attack at C2: The C2 carbon, situated between the electronegative nitrogen and sulfur atoms and bonded to an electron-withdrawing carbaldehyde group, is highly electrophilic. It is a primary target for strong nucleophiles. Deprotonation at C2 can also be achieved using strong organometallic bases, which in turn makes the C2 position nucleophilic and capable of reacting with various electrophiles. pharmaguideline.com
Nucleophilic Substitution: While the parent compound does not possess a leaving group on the thiazole core, related halogenated thiazoles readily undergo nucleophilic substitution. Studies on chlorothiazoles have shown that the reactivity towards nucleophiles like sodium methoxide (B1231860) follows the order of 5-chloro > 2-chloro > 4-chloro. sciepub.com This highlights the inherent susceptibility of the thiazole ring positions to nucleophilic displacement.
N-Alkylation: The nitrogen atom at the N3 position can react with alkyl halides to form quaternary thiazolium salts. pharmaguideline.com The resulting thiazolium cation is resonance-stabilized. pharmaguideline.com
Reactions Involving the Carbaldehyde Functional Group
The aldehyde group at the C2 position is a versatile functional handle that participates in a wide array of chemical transformations characteristic of carbonyl compounds. schoolwires.netmsu.edu
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation. jocpr.com It involves the nucleophilic addition of a compound with an active methylene (B1212753) group to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The aldehyde group of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is an excellent substrate for this reaction.
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), or by a Lewis acid in the presence of an amine. wikipedia.orgnih.gov The active methylene component is a compound where the CH2 group is flanked by two electron-withdrawing groups (Z), such as malononitrile, diethyl malonate, or cyanoacetic acid. wikipedia.org The reactivity of thiazole-based aldehydes in this condensation is well-documented. nih.gov
Below is a table of potential Knoevenagel condensation reactions with 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde.
| Active Methylene Compound | Electron-Withdrawing Groups (Z) | Expected Product Structure |
| Malononitrile | -CN, -CN | 2-(4-(3-Methoxyphenyl)-1,3-thiazol-2-yl)malononitrile |
| Ethyl Cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(4-(3-methoxyphenyl)-1,3-thiazol-2-yl)acrylate |
| Diethyl Malonate | -COOEt, -COOEt | Diethyl 2-(4-(3-methoxyphenyl)-1,3-thiazol-2-ylmethylene)malonate |
| Thiobarbituric Acid | -C(=S)NHC(=O)NHC(=O)- | 5-(4-(3-Methoxyphenyl)-1,3-thiazol-2-ylmethylene)thiobarbituric acid |
This table provides illustrative examples of Knoevenagel condensation products. The "R" group in the product structures represents the 4-(3-Methoxyphenyl)-1,3-thiazol-2-yl moiety.
Beyond condensation reactions, the carbaldehyde group can be converted into numerous other functional groups. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Oxidation | KMnO4, K2Cr2O7/H+, or Ag2O (Tollens' reagent) | Carboxylic Acid (-COOH) |
| Reduction | NaBH4, LiAlH4, or H2/Catalyst (Pd, Pt, Ni) | Primary Alcohol (-CH2OH) |
| Reductive Amination | R'-NH2, followed by a reducing agent (e.g., NaBH3CN) | Secondary Amine (-CH2-NHR') |
| Imine (Schiff Base) Formation | Primary Amine (R'-NH2), mild acid catalyst | Imine (-CH=NR') |
| Acetal Formation | Alcohol (R'-OH), acid catalyst | Acetal (-CH(OR')2) |
| Wittig Reaction | Phosphonium (B103445) Ylide (Ph3P=CHR') | Alkene (-CH=CHR') |
| Cannizzaro Reaction | Concentrated base (e.g., NaOH) | Disproportionation to a primary alcohol and a carboxylate salt |
Cycloaddition Reactions of Thiazole Derivatives
The thiazole ring and its derivatives can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems.
[3+2] Cycloadditions: Thiazolium salts, formed by the N-alkylation of the thiazole ring, can be deprotonated to form thiazolium ylides. These ylides are mesoionic compounds that can act as 1,3-dipoles and undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate new five-membered rings. dntb.gov.ua
[2+2] Photocycloadditions: While the thiazole ring itself is not typically involved in [2+2] cycloadditions, the α,β-unsaturated products derived from the Knoevenagel condensation of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde can undergo such reactions. For instance, related 4-arylidene-5(4H)-thiazolones have been shown to undergo head-to-tail [2+2] photocycloaddition upon irradiation with light, leading to the formation of cyclobutane (B1203170) derivatives. acs.org This suggests that the alkene products from the condensation reactions described in section 3.2.1 could serve as substrates for photochemical cycloadditions.
Functional Group Interconversions and Modifications
The aldehyde group is a versatile functional handle for the synthesis of a diverse range of derivatives. Standard aldehyde chemistry can be readily applied to 4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde to achieve various structural modifications.
Imination: The reaction with primary amines yields the corresponding imines. This condensation reaction is a reversible process that begins with the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. libretexts.orgmasterorganicchemistry.com This transformation is valuable for introducing new substituents and building more complex molecular architectures.
Olefinations: The aldehyde can be converted into an alkene through the Wittig reaction. wikipedia.org This reaction involves a triphenyl phosphonium ylide, which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.orglibretexts.org This intermediate then collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide, providing a reliable method for C=C bond formation with precise control over the double bond's location. organic-chemistry.orglibretexts.org
Reductions and Oxidations: The aldehyde group can be reduced to a primary alcohol, (4-(3-methoxyphenyl)-1,3-thiazol-2-yl)methanol, using standard reducing agents like sodium borohydride. Conversely, oxidation would yield the corresponding carboxylic acid, 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylic acid. While the thiazole ring is generally resistant to oxidation and catalytic hydrogenation, harsh conditions or specific reagents can lead to ring cleavage. pharmaguideline.comslideshare.net For instance, Raney nickel can cause desulfurization and degradation of the ring. pharmaguideline.comslideshare.net
Multicomponent Reactions: Thiazole aldehydes are valuable substrates in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules. nih.gov For example, they can react with amines and isocyanides in Ugi or Passerini-type reactions to rapidly build molecular diversity. These reactions are highly atom-economical and are instrumental in creating libraries of compounds for biological screening.
Table 1: Key Functional Group Interconversions
| Reaction Type | Reactant(s) | Product Functional Group |
|---|---|---|
| Imination | Primary Amine (R-NH₂) | Imine (-CH=N-R) |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) |
Mechanistic Studies of Chemical Reactions (e.g., Baylis-Hillman Reaction Mechanism)
The electron-deficient nature of the aldehyde carbon in 4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde makes it an excellent electrophile in various carbon-carbon bond-forming reactions, most notably the Baylis-Hillman reaction. sigmaaldrich.comchemicalbook.com
The Morita-Baylis-Hillman (MBH) reaction is a three-component coupling of an aldehyde, an activated alkene (like an acrylate), and a nucleophilic catalyst, typically a tertiary amine such as DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. nrochemistry.comorganic-chemistry.org This reaction forms a densely functionalized allylic alcohol. nrochemistry.com
Generally Accepted Mechanism: The catalytic cycle of the Baylis-Hillman reaction is understood to proceed through several key steps: nrochemistry.comorganic-chemistry.orgnih.gov
Michael Addition: The tertiary amine catalyst (e.g., DABCO) performs a conjugate (Michael) addition to the activated alkene. This step forms a zwitterionic enolate intermediate, which acts as the key nucleophile in the reaction. nrochemistry.com
Aldol-type Addition: The nucleophilic carbon of the zwitterionic enolate attacks the electrophilic carbonyl carbon of 4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde. This forms a new carbon-carbon bond and results in a second zwitterionic intermediate, an alkoxide. nrochemistry.com
Proton Transfer and Elimination: A proton transfer, often considered the rate-determining step, neutralizes the alkoxide. Subsequent E2 or E1cb elimination of the catalyst regenerates the double bond of the activated alkene and releases the catalyst, yielding the final Baylis-Hillman adduct. nih.gov
Alternative Mechanistic Proposal: Kinetic studies on Baylis-Hillman reactions involving aryl aldehydes have led to an alternative mechanistic proposal. acs.org Research has shown that the reaction can be second-order with respect to the aldehyde and first-order in both the catalyst and the activated alkene. organic-chemistry.orgacs.org This suggests a more complex rate-determining step.
In this proposed mechanism, the initial zwitterionic intermediate reacts with a second molecule of the aldehyde to form a hemiacetal intermediate. organic-chemistry.orgacs.org The rate-limiting step is then the deprotonation at the α-position of the activated alkene portion of this hemiacetal adduct. acs.org This pathway helps to explain the slow reaction rates often observed and the complex kinetics under certain conditions. acs.org
Table 2: Mechanistic Steps of the Baylis-Hillman Reaction
| Step | Description | Intermediate(s) |
|---|---|---|
| 1 | Michael addition of catalyst to activated alkene. | Zwitterionic enolate |
| 2 | Nucleophilic attack of the enolate on the aldehyde. | Zwitterionic alkoxide |
| 3 | Proton transfer and catalyst elimination. | Final allylic alcohol product |
| Alternative | Formation of a hemiacetal with a second aldehyde molecule prior to the rate-determining proton transfer. | Hemiacetal intermediate |
Derivatization Strategies and Analog Synthesis
Synthesis of Aldehyde-Derived Ligands and Adducts
The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, particularly by nitrogen-based nucleophiles. This reactivity is the foundation for creating a variety of ligands and adducts, most notably hydrazones and Schiff bases, which often serve as crucial intermediates for more complex molecular architectures.
Formation of Hydrazones and Schiff Bases
The condensation of 4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde with primary amino groups is a fundamental and efficient method for generating derivatives with a C=N (imine or azomethine) bond. This reaction typically proceeds by refluxing the aldehyde with the appropriate amine or hydrazine (B178648) derivative in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. mdpi.comekb.eg
Hydrazones: Reaction with hydrazine derivatives, such as thiosemicarbazide, yields thiosemicarbazones. nih.gov These compounds are not only of interest in their own right but are also key precursors for the synthesis of thiadiazole and thiazolidinone heterocycles. sbq.org.brnih.gov The general synthesis involves the condensation of the aldehyde with thiosemicarbazide, as depicted in the reaction below.
Schiff Bases: Similarly, condensation with various substituted anilines or other primary amines produces a wide range of Schiff bases (imines). ekb.eg These compounds are important intermediates in the synthesis of 4-thiazolidinones and other heterocyclic systems. nih.govresearchgate.net The selection of the aniline (B41778) component allows for systematic modification of the molecule's steric and electronic properties.
The table below summarizes the synthesis of representative hydrazone and Schiff base derivatives from 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde.
| Reactant | Product Class | General Product Structure | Typical Reaction Conditions |
|---|---|---|---|
| Thiosemicarbazide | Thiosemicarbazone (Hydrazone) | ![]() | Ethanol, catalytic acetic acid, reflux |
| Substituted Aniline (Ar-NH₂) | Schiff Base (Imine) | ![]() | Ethanol, reflux |
Design and Synthesis of Hybrid Heterocyclic Systems
Leveraging the reactivity of the aldehyde and its primary derivatives (hydrazones and Schiff bases), a multitude of hybrid heterocyclic systems can be constructed. These strategies involve annulating new rings onto the thiazole (B1198619) core or its immediate derivatives, leading to complex scaffolds with diverse pharmacological potential.
Pyrazole-Thiazole Conjugates
Pyrazole-thiazole hybrids are a class of compounds that have attracted significant interest. researchgate.netresearchgate.net One established route to synthesize these conjugates starting from 4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde is through a Knoevenagel condensation. psu.edu This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as a pyrazolone (B3327878) derivative (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one). The resulting product is a thiazole-pyrazole hybrid linked by a methylidene bridge. This approach allows for the direct coupling of the two pre-formed heterocyclic rings. orientjchem.org
Another synthetic pathway involves the initial conversion of the thiazole aldehyde into a chalcone-like intermediate. This can be achieved by reacting the aldehyde with a ketone containing an α-methyl group (e.g., a methyl pyrazolyl ketone). The resulting α,β-unsaturated ketone can then undergo cyclization with hydrazine to form a new pyrazole (B372694) ring, thus creating the desired conjugate.
The table below outlines a common strategy for synthesizing pyrazole-thiazole conjugates.
| Synthetic Strategy | Key Intermediates | Final Product | Typical Reagents |
|---|---|---|---|
| Knoevenagel Condensation | N/A | Thiazolyl-methylidene-pyrazolone | Pyrazolone derivative, basic catalyst (e.g., piperidine), ethanol |
Thiadiazole Analogs and Their Synthesis
The synthesis of 1,3,4-thiadiazole (B1197879) analogs from 4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde is a well-established multi-step process. The key intermediate for this transformation is the thiosemicarbazone derivative, as described in section 4.1.1. researchgate.net The thiosemicarbazone undergoes oxidative cyclization to form the 2-imino-1,3,4-thiadiazole ring. arkat-usa.org
Various oxidizing agents can be employed for this cyclization, including iron(III) chloride, copper(II) salts, or potassium ferricyanide. arkat-usa.orgunipa.it The reaction mechanism is believed to involve the oxidation of the thiosemicarbazone, followed by an intramolecular nucleophilic attack of the sulfur atom onto the imine carbon, leading to ring closure and subsequent aromatization to yield the stable 1,3,4-thiadiazole ring system. sbq.org.br This synthetic route is highly effective for producing 2,5-disubstituted 1,3,4-thiadiazoles where one substituent is the thiazole moiety. nih.gov
The synthetic pathway is summarized in the table below.
| Starting Material | Intermediate | Final Product Class | Key Reaction Step | Typical Reagents |
|---|---|---|---|---|
| 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde | Thiosemicarbazone | 1,3,4-Thiadiazole | Oxidative Cyclization | FeCl₃ or Cu(II) salts |
Thiazolidinone-Based Derivatives and Ring Transformations
4-Thiazolidinones are another important class of heterocyclic compounds synthesized from the title aldehyde. sapub.org The synthesis is a two-step process that begins with the formation of a Schiff base intermediate (see section 4.1.1). The resulting imine then undergoes cyclocondensation with a molecule containing both a thiol and a carboxylic acid functional group. wisdomlib.org
The most common reagent for this cyclization is thioglycolic acid (mercaptoacetic acid). researchgate.net The reaction involves the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization via amide bond formation, eliminating a molecule of water. impactfactor.org This reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a solvent like dioxane or benzene (B151609), often with a dehydrating agent or a Dean-Stark apparatus to remove the water formed during the reaction. researchgate.netimpactfactor.org This method provides a straightforward entry to 2,3-disubstituted-4-thiazolidinones.
The general synthetic scheme is outlined below.
| Starting Material | Intermediate | Final Product Class | Key Reaction Step | Typical Reagents |
|---|---|---|---|---|
| 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde | Schiff Base (from an aniline) | 4-Thiazolidinone | Cyclocondensation | Thioglycolic acid, Dioxane/Benzene, reflux |
Other Fused and Bridged Thiazole Architectures (e.g., Pyrimidine (B1678525), Indole (B1671886), Thiopyrano Systems)
The versatility of 4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde extends to the synthesis of more complex fused and bridged heterocyclic systems.
Thiazolo[3,2-a]pyrimidine Systems: The construction of a pyrimidine ring fused to the thiazole core creates the thiazolo[3,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry. nih.govnih.gov A common strategy involves reacting a 2-aminothiazole (B372263) derivative with a β-dicarbonyl compound or its equivalent. Starting from the title aldehyde, one could envision a multi-step synthesis where the aldehyde is first converted into a 2-aminothiazole derivative, which is then cyclized. A more direct approach could involve a Knoevenagel condensation of the aldehyde with an active methylene compound like ethyl cyanoacetate, followed by cyclization of the resulting adduct with thiourea (B124793). This would yield a thiazolyl-substituted dihydropyrimidinethione, which can serve as a precursor to fused systems. ias.ac.in
Indole-Thiazole Conjugates: Hybrid molecules containing both indole and thiazole moieties are of significant interest. nih.gov The Fischer indole synthesis offers a classical route, which could be adapted by using a hydrazone derived from 4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde and a suitable phenylhydrazine. Under acidic conditions, this hydrazone could rearrange and cyclize to form an indole ring directly attached to the thiazole core. Alternatively, multicomponent reactions involving an isatin (B1672199) derivative, thiosemicarbazide, and an α-halo ketone can be used to construct thiazole-indolinone hybrids. researchgate.net
The table below presents examples of strategies for these advanced syntheses.
| Target System | Synthetic Strategy | Key Reagents/Intermediates |
|---|---|---|
| Thiazolo[3,2-a]pyrimidine | Knoevenagel/Cyclization | Ethyl cyanoacetate, Thiourea |
| Indole-Thiazole | Fischer Indole Synthesis | Substituted phenylhydrazine, acid catalyst |
Structure-Activity Relationship (SAR) Methodologies in Compound Libraries
The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds and understanding the molecular features essential for biological activity. For libraries centered around the 4-(3-Methoxyphenyl)-1,3-thiazole (B1366257) scaffold, SAR studies investigate how modifications to the core structure influence the compound's interaction with biological targets.
The aldehyde functional group at the C2 position of the thiazole is a key site for derivatization. It can be converted into various other functional groups such as hydrazones, oximes, or amides, allowing for the introduction of diverse substituents. This position is often crucial for establishing key interactions, like hydrogen bonds, with target proteins. For example, the acylation of the 2-amino group in 2-aminothiazole derivatives has been shown to be a viable strategy for modulating activity. nih.gov
The following table summarizes general SAR findings for substituted phenylthiazole libraries, which can inform the derivatization of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde.
| Scaffold Position | Modification | General SAR Observation | Potential Impact |
|---|---|---|---|
| 4-Phenyl Ring | Substitution with electron-donating groups (e.g., -OCH3) | Often well-tolerated and can enhance binding affinity. nih.govnih.gov | Increased potency |
| 4-Phenyl Ring | Varying substituent position (ortho, meta, para) | Significantly influences the molecule's 3D shape and interaction with binding pockets. nih.gov The para-position is often favorable for methoxy (B1213986) groups. nih.gov | Altered selectivity and potency |
| 2-Position (Carbaldehyde) | Conversion to hydrazones, amides, or other functional groups | Allows for diverse substitutions, potentially forming new interactions with the target. nih.gov | Modified binding mode and activity |
| Thiazole Core | Substitution at the 5-position | Can modulate the electronic properties and steric profile of the molecule. | Fine-tuning of activity and physicochemical properties |
These SAR methodologies rely on the parallel synthesis of a library of analogs followed by systematic biological evaluation. The data generated helps to build a comprehensive understanding of the pharmacophore, guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
High-Throughput Synthesis and Compound Library Generation
High-throughput synthesis (HTS) is a key strategy for rapidly generating large libraries of structurally related compounds, which are essential for structure-activity relationship (SAR) studies and drug discovery. For the generation of compound libraries based on the 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde scaffold, multicomponent reactions (MCRs) are particularly valuable.
One of the most established methods for synthesizing the thiazole core is the Hantzsch thiazole synthesis. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. For library generation, this method can be adapted for high-throughput formats by varying the starting materials. For instance, a diverse library of 2,4-disubstituted thiazoles can be created by reacting a panel of different α-haloketones with various thioamides in parallel, often facilitated by microwave-assisted synthesis to reduce reaction times and improve yields. nih.govacs.orgnih.gov
More recent advancements in synthetic methodology have focused on developing novel one-pot, multicomponent reactions that offer greater efficiency and atom economy. For example, protocols have been developed for the synthesis of 2,4-disubstituted thiazoles from α-diazoketones and thioamides catalyzed by Brønsted acids like trifluoromethanesulfonic acid. organic-chemistry.org Such methods are often characterized by mild reaction conditions and tolerance of a wide range of functional groups, making them highly suitable for combinatorial library synthesis. organic-chemistry.org Another efficient approach involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to furnish thiazoles. organic-chemistry.org
The general workflow for generating a library of analogs based on the 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde scaffold using a multicomponent reaction approach would involve:
Selection of Building Blocks : A diverse set of reactants is chosen. To create analogs of the target compound, this would include various substituted phenacyl bromides (to modify the 4-phenyl ring), and different thioamides or their precursors to introduce diversity at the 2-position.
Parallel Synthesis : The reactions are carried out in parallel, often in microtiter plates, using automated liquid handlers to dispense the reagents.
Purification and Analysis : The resulting products are purified using high-throughput purification techniques, such as mass-directed automated preparative HPLC. The identity and purity of each compound in the library are then confirmed using methods like LC-MS and NMR.
These high-throughput strategies enable the rapid exploration of the chemical space around the core thiazole scaffold, providing the necessary chemical matter for comprehensive SAR studies and the identification of compounds with desired biological activities. nih.govnih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. They offer a balance between computational cost and accuracy for studying the properties of medium-sized organic molecules, including various thiazole (B1198619) derivatives. researchgate.net
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to the study of thiazole-containing compounds to explore their structural characteristics, electronic properties, and reactivity. nih.govresearchgate.net DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are frequently used in conjunction with basis sets like 6-311G(d,p) or 6-311++G** to achieve reliable predictions for a wide range of molecular properties. researchgate.netresearchgate.net For thiazole derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, frontier molecular orbital energies, and other electronic parameters that govern the molecule's behavior. researchgate.netsapub.org
A fundamental application of DFT is geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. researchgate.net This provides detailed information about bond lengths, bond angles, and dihedral (torsion) angles that define the most stable three-dimensional arrangement of the atoms. nih.gov For 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, this analysis would reveal the relative orientation of the methoxyphenyl ring, the thiazole ring, and the carbaldehyde group.
Table 1: Representative Calculated Structural Parameters for a Thiazole Derivative using DFT This table presents theoretically calculated bond lengths and angles for a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, to illustrate typical results from geometry optimization.
| Parameter | Bond | Calculated Value (Å or °) |
| Bond Length | C-S (thiazole) | 1.77 Å |
| C-N (thiazole) | 1.38 Å | |
| C=N (thiazole) | 1.32 Å | |
| C-C (inter-ring) | 1.48 Å | |
| Bond Angle | C-S-C (thiazole) | 89.5 ° |
| S-C-N (thiazole) | 115.0 ° | |
| C-N-C (thiazole) | 109.8 ° | |
| Data is illustrative and based on findings for structurally similar benzothiazole (B30560) derivatives. researchgate.net |
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. researchgate.netsapub.org
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for Thiazole Derivatives
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenoxy Thiazole Derivative | -6.65 | -1.83 | 4.82 |
| Quinazoline-Thiazole Derivative | -6.21 | -1.50 | 4.71 |
| 2-(4-methoxyphenyl)benzo[d]thiazole | -5.92 | -1.63 | 4.29 |
| Values are representative examples from DFT calculations on various thiazole-containing structures to show a typical range. researchgate.netsapub.orgresearchgate.net |
DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be used to interpret and verify experimental data. Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) spectra. mdpi.com A comparison between the calculated and observed vibrational modes helps in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations, thus confirming the molecular structure. nih.gov For instance, the characteristic C=O stretching frequency of the carbaldehyde group and the C=N and C-S stretching modes of the thiazole ring can be accurately predicted. researchgate.net
Similarly, electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. researchgate.net The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which are directly comparable to experimental UV-Vis spectra and help explain the electronic transitions involved. dergipark.org.tr
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies for a Methoxyphenyl-Substituted Benzothiazole
| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated DFT (cm-1) |
| C-H stretch (aromatic) | 3076 | 3077 |
| C=N stretch (thiazole) | 1591 | 1590 |
| C-O-C stretch (methoxy) | 1251 | 1255 |
| C-S stretch (thiazole) | 750 | 748 |
| Data derived from studies on 2-(4-methoxyphenyl)benzo[d]thiazole serve as an example of the accuracy of DFT in predicting IR spectra. researchgate.net |
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard."
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo a change in its electron cloud. "Soft" molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment.
These parameters are valuable for predicting the global reactive nature of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde and comparing its reactivity to other related compounds. sapub.org
Table 4: Formulas for Global Reactivity Descriptors
| Descriptor | Formula |
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = χ² / (2η) |
| These formulas are used within conceptual DFT to calculate reactivity indices from HOMO and LUMO energies. researchgate.net |
Molecular Dynamics Simulations for Solvent Interactions and Stability
While quantum chemical calculations typically model molecules in the gas phase (in vacuum), Molecular Dynamics (MD) simulations offer a way to study molecules in a condensed phase, such as in a solvent. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) is a computational method used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting its reactivity and intermolecular interactions. The MEP map displays regions of varying electron density, color-coded to indicate electrostatic potential. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas denote regions with intermediate or near-zero potential.
In the case of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, theoretical calculations, such as those performed using Density Functional Theory (DFT), can predict its MEP surface. researchgate.netdergipark.org.tr Based on the analysis of structurally related compounds, the MEP map for this molecule would highlight specific reactive sites. orientjchem.org The regions of highest electron density (negative potential) are anticipated to be located around the oxygen atom of the carbaldehyde group, the nitrogen atom of the thiazole ring, and the oxygen atom of the methoxy (B1213986) group. researchgate.netorientjchem.org These sites are identified as the primary centers for electrophilic interactions. Conversely, the hydrogen atom of the carbaldehyde group and the hydrogen atoms on the aromatic rings would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. orientjchem.org This analysis of electronic distribution is fundamental for understanding how the molecule interacts with biological receptors and other chemical species. orientjchem.orgresearchgate.net
| Predicted Reactive Site | Atom/Group | Expected MEP Characteristic | Predicted Reactivity |
|---|---|---|---|
| Nucleophilic Center | Carbaldehyde Oxygen | Negative Potential (Red) | Site for electrophilic attack; Hydrogen bond acceptor |
| Nucleophilic Center | Thiazole Nitrogen | Negative Potential (Red) | Site for electrophilic attack; Coordination site for metals |
| Nucleophilic Center | Methoxy Oxygen | Negative Potential (Red) | Site for electrophilic attack; Hydrogen bond acceptor |
| Electrophilic Center | Carbaldehyde Hydrogen | Positive Potential (Blue) | Site for nucleophilic attack |
| Electrophilic Center | Aromatic Ring Hydrogens | Positive Potential (Blue) | Site for nucleophilic attack |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the theoretical investigation of reaction pathways, transition states, and intermediates. rsc.org By employing methods like Density Functional Theory (DFT), researchers can model the synthesis of complex molecules such as 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde to understand the energetics and feasibility of each step.
A common and efficient route for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. For the target molecule, this pathway would likely involve the reaction of a substituted α-haloketone with a thioamide. Specifically, the synthesis could proceed via the cyclocondensation of 2-bromo-1-(3-methoxyphenyl)ethan-1-one with thioformamide (B92385).
Computational studies can elucidate this mechanism by:
Modeling Reactants and Products: Calculating the optimized geometries and energies of the starting materials and the final product.
Identifying Intermediates: Locating stable intermediate structures along the reaction coordinate.
Determining Transition States (TS): Finding the highest energy point along the reaction pathway that connects reactants (or intermediates) to products. The energy of the transition state is critical for calculating the activation energy (Ea), which determines the reaction rate.
Mapping the Potential Energy Surface (PES): A comprehensive map of the energy of the molecular system as a function of its geometry provides a full picture of the reaction pathway.
This theoretical approach allows for the validation of proposed mechanisms and can predict the influence of different substituents or reaction conditions on the reaction outcome. rsc.org
| Reaction Step (Hypothetical) | Description | Computational Investigation Focus |
|---|---|---|
| 1. Nucleophilic Attack | The sulfur atom of thioformamide attacks the α-carbon of 2-bromo-1-(3-methoxyphenyl)ethan-1-one. | Calculation of the transition state (TS1) energy for this initial bond formation. |
| 2. Cyclization | The nitrogen atom of the thioformamide intermediate attacks the carbonyl carbon to form the five-membered ring. | Identification of the cyclized intermediate and the associated transition state (TS2). |
| 3. Dehydration | Elimination of a water molecule from the cyclic intermediate to form the aromatic thiazole ring. | Modeling the energy barrier for the dehydration step (TS3) to yield the final product. |
In Silico Modeling for Ligand-Target Interactions
In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery for predicting how a ligand (such as 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde) might interact with the binding site of a biological target, typically a protein or enzyme. nih.gov This computational technique evaluates the binding affinity and orientation of a ligand within a target's active site, providing crucial information on potential therapeutic efficacy. impactfactor.orgkaznu.kz
Thiazole derivatives are known to exhibit a wide range of biological activities, and numerous in silico studies have explored their interactions with various protein targets. nih.govdntb.gov.uanih.gov These studies consistently show that the methoxyphenyl and thiazole moieties are key pharmacophoric features that engage in specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in the binding pocket. nih.govimpactfactor.org
For instance, molecular docking studies on similar methoxyphenyl-thiazole derivatives have revealed potent inhibitory potential against targets like cyclooxygenase (COX) enzymes, tubulin, and various microbial enzymes. nih.govnih.gov The binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-protein complex, with lower values indicating stronger binding. The analysis of these interactions helps in understanding the structure-activity relationship (SAR) and in optimizing lead compounds for enhanced potency and selectivity.
The table below summarizes findings from various docking studies on compounds structurally related to 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, illustrating the common interaction patterns and binding affinities observed for this class of molecules.
| Related Compound Class | Protein Target (PDB ID) | Reported Binding Energy (kcal/mol) | Key Interacting Residues & Interaction Type | Reference |
|---|---|---|---|---|
| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | Bacterial Protein (1KZN) | -6.8 | Not specified | impactfactor.org |
| 4-(3,4,5-trimethoxyphenyl)thiazole derivatives | Tubulin | Not specified | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Thiazole Carboxamide derivatives | Cyclooxygenase (COX) | Not specified | Binding interactions within the active site | nih.gov |
| Thiazole derivatives | Rho6 protein | -9.2 | Arene-cation interactions (Lys15) | nih.gov |
| Arylidenehydrazinyl-4-methoxyphenylthiazoles | α-amylase (4W93) | -7.898 | Binding within the active site | researchgate.net |
| Thiophene carbaldehyde based thiazoles | α-glucosidase | Not specified | Good binding potential within the active site | researchgate.net |
Mechanistic Studies of Interactions
Investigations into Enzyme Inhibition Mechanisms (e.g., COX, LOX, Cholinesterases, Mur B)
The anti-inflammatory potential of thiazole (B1198619) derivatives is often linked to their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com
Cyclooxygenase (COX) Inhibition: The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs. mdpi.com Studies on various thiazole-containing compounds demonstrate selective inhibition of the COX-2 enzyme. For instance, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives and 4-substituted thiazole analogs have been identified as potent and selective COX-2 inhibitors. nih.gov Molecular docking studies of some N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide compounds suggest they bind to the COX-2 active site in a manner similar to the selective inhibitor celecoxib. nih.gov
Lipoxygenase (LOX) Inhibition: The LOX pathway produces leukotrienes, which are also significant mediators of inflammation. Thiazole derivatives have been explored as direct 5-LOX inhibitors. nih.gov Structure-activity relationship (SAR) studies of N-aryl-4-aryl-1,3-thiazole-2-amines identified potent 5-LOX inhibitors, with IC50 values in the nanomolar range. nih.gov The mechanism of dual COX/LOX inhibition by thiazole-based compounds is believed to circumvent some of the limitations associated with selective COX-2 inhibitors while sparing the gastrointestinal mucosa. nih.gov For example, new thymol-3,4-disubstituted thiazole hybrids have been synthesized and shown to act as dual COX-2/5-LOX inhibitors. researchgate.net
While direct studies on 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde are limited, the extensive research on its structural analogs provides a strong rationale for its potential to inhibit these key inflammatory enzymes. Information regarding its interaction with cholinesterases or the bacterial enzyme MurB is not prominently available in current scientific literature.
Exploration of Molecular Interactions with Biological Macromolecules (e.g., Proteins)
The biological activity of a compound is fundamentally dictated by its interactions with macromolecules, primarily proteins. The specific structural features of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde—namely the thiazole ring, the methoxyphenyl group, and the carbaldehyde function—govern the types of non-covalent interactions it can form within a protein's binding site.
Studies on related thiazole and thiadiazole derivatives offer insights into these interactions:
Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. nih.gov In a study of thiadiazole derivatives as adenosine A3 receptor antagonists, hydrogen bonding was observed between the nitrogen atom of the thiadiazole ring and an amino acid residue (S181) in the receptor's binding pocket. nih.gov
Pi-Pi Stacking and Pi-Alkyl Interactions: The aromatic nature of both the thiazole and the methoxyphenyl rings allows for pi-pi stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. mdpi.com In an analysis of a benzothiazole (B30560) derivative's interaction with lysozyme, aromatic pi-pi stacking (T-shaped) was observed between the compound's benzene (B151609) ring and a tryptophan residue (TRP108). mdpi.com Furthermore, pi-alkyl interactions between the thiazole ring and non-aromatic residues such as alanine and isoleucine can contribute to the stability of the ligand-protein complex. mdpi.com
Hydrophobic and Electrostatic Interactions: The methoxyphenyl group can engage in hydrophobic interactions within nonpolar pockets of a protein. nih.gov The sulfur atom of the thiazole ring can participate in electrostatic attractive interactions with nearby atoms, such as a carbonyl oxygen, which can be comparable in energy to a typical hydrogen bond. nih.gov Computational studies on thiadiazole derivatives targeting the VEGFR-2 active site also highlighted the role of electrostatic interactions in ligand binding. nih.gov
These fundamental interactions—hydrogen bonds, hydrophobic contacts, and various pi-system interactions—collectively determine the binding affinity and selectivity of the compound for its protein target.
Mechanistic Pathways in Cellular Models (e.g., Apoptosis Induction in in vitro systems, Telomerase Inhibition)
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Thiazole-containing compounds have been shown to trigger this pathway in cancer cell lines. For example, certain 5-ene-2-arylaminothiazol-4(5H)-ones have been demonstrated to induce apoptosis in breast cancer cells. nih.gov The mechanism can involve the disruption of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. nih.gov The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria, ultimately activating caspases, the executioner enzymes of apoptosis. Studies on other related heterocyclic compounds, such as 1,3,4-thiadiazoles, have also pointed towards the inhibition of apoptotic caspases as a potential mechanism of action. mdpi.com
Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, thereby enabling cellular immortality, a hallmark of cancer cells. nih.gov Its inhibition is a significant focus of anticancer drug discovery. nih.gov While telomerase is active in the vast majority of cancers, it is silenced in most normal somatic cells, making it a highly selective target. nih.gov Small molecules can inhibit telomerase by directly targeting its catalytic subunit, the telomerase reverse transcriptase (hTERT). nih.gov For instance, BIBR1532 is a non-nucleoside inhibitor that acts via noncompetitive inhibition at an allosteric site of hTERT. nih.gov Although direct evidence for 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde as a telomerase inhibitor is not yet established, various other heterocyclic scaffolds, such as 2-phenyl-4H-chromone derivatives, have demonstrated potent telomerase inhibitory activity. nih.gov
Molecular Basis of Biochemical Pathway Modulation (e.g., Insulin Sensitivity, Metabolic Regulation)
Thiazole derivatives have also been investigated for their role in modulating metabolic pathways, particularly in the context of diabetes. Research has shown that certain thiazole-containing compounds can improve glucose homeostasis.
One study investigated the antidiabetic properties of 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid in a diabetic rat model. The findings indicated that the compound significantly decreased blood glucose and increased insulin levels. nih.gov Mechanistically, it was found to improve insulin sensitivity. nih.gov This effect was accompanied by a reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a link between its anti-inflammatory and anti-diabetic properties. nih.gov
In another study, a different thiazole derivative, 4-amino-5-benzofuran-2-oyl-2-(4-methoxyphenyl)aminothiazole, was evaluated for its antidiabetic potential. researchgate.net In vitro experiments showed that the compound significantly enhanced glucose uptake and Glut4 translocation in L6-GLUT4myc cells, suggesting a molecular mechanism of action that mimics insulin. researchgate.net A separate investigation on 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid also confirmed the ability of a thiazole derivative to restore glucose levels by decreasing insulin resistance and increasing insulin sensitivity. researchgate.net These findings highlight the potential of the thiazole scaffold to modulate key components of the insulin signaling and glucose transport pathways.
Advanced Analytical and Spectroscopic Characterization Methods
Vibrational Spectroscopy (FTIR, FT-Raman) for Structural Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful non-destructive technique for identifying the functional groups and characterizing the bond vibrations within a molecule. The spectra for 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde are interpreted by assigning absorption bands to specific vibrational modes of its constituent parts: the aldehyde group, the 3-methoxyphenyl (B12655295) ring, and the 1,3-thiazole ring.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1710-1685 cm⁻¹ for α,β-unsaturated or aromatic aldehydes. vscht.czorgchemboulder.com The conjugation with the thiazole (B1198619) ring slightly lowers this frequency compared to saturated aliphatic aldehydes. orgchemboulder.com Another diagnostic peak for the aldehyde is the C-H stretching vibration, which is expected to produce a moderate intensity band around 2720-2745 cm⁻¹. vscht.czorgchemboulder.com
The aromatic 3-methoxyphenyl group gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the benzene (B151609) ring appear as multiple bands in the 1600-1450 cm⁻¹ region. The methoxy (B1213986) group (-OCH₃) is identified by its C-O stretching vibration, which is expected around 1285-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).
The thiazole ring itself contributes a complex series of vibrations. Characteristic C=N and C=C stretching vibrations of the thiazole ring are expected in the 1650-1480 cm⁻¹ region. mdpi.com The C-S stretching vibration within the thiazole ring can be observed at lower wavenumbers, often around 850-600 cm⁻¹. researchgate.net FT-Raman spectroscopy complements the FTIR data, particularly for the non-polar bonds and the aromatic ring systems, providing enhanced signals for the C=C and C-S vibrations.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1710 - 1685 | Strong |
| Aldehyde | C-H Stretch | 2830 - 2695 | Moderate, often two bands |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable, multiple bands |
| Thiazole Ring | C=N / C=C Stretch | 1650 - 1480 | Moderate to Strong |
| Methoxy Group | C-O Stretch | 1285 - 1200 | Strong |
| Thiazole Ring | C-S Stretch | 850 - 600 | Weak to Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the structure of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde.
In the ¹H NMR spectrum, the aldehyde proton (-CHO) is highly deshielded and appears as a distinct singlet far downfield, typically in the δ 9.8-10.0 ppm range. The single proton on the thiazole ring (at position 5) is also expected to be a singlet, appearing in the aromatic region, generally between δ 8.0 and 8.5 ppm. The protons of the 3-methoxyphenyl group will present a more complex pattern in the δ 6.9-7.8 ppm range, with splitting patterns (doublets, triplets, and multiplets) dictated by their coupling with adjacent protons. The methoxy group (-OCH₃) protons are shielded and appear as a sharp singlet, typically around δ 3.8-3.9 ppm.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The aldehyde carbonyl carbon is the most downfield signal, expected around δ 185-190 ppm. The carbon atoms of the thiazole and phenyl rings resonate in the δ 110-170 ppm range. The carbon attached to the methoxy group (C3 of the phenyl ring) will appear around δ 160 ppm, while the other aromatic carbons will have distinct shifts based on their electronic environment. The thiazole carbons typically appear with C2 > C4 > C5 in terms of chemical shift. Finally, the methoxy group's carbon signal is found upfield, around δ 55-56 ppm.
| Assignment | ¹H NMR (Expected δ) | ¹³C NMR (Expected δ) |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.0 (s, 1H) | 185 - 190 |
| Thiazole-H5 | 8.0 - 8.5 (s, 1H) | ~125-130 |
| Phenyl-H | 6.9 - 7.8 (m, 4H) | 110 - 160 |
| Methoxy (-OCH₃) | 3.8 - 3.9 (s, 3H) | 55 - 56 |
| Thiazole-C2 | - | ~165-170 |
| Thiazole-C4 | - | ~150-155 |
| Phenyl-C(OCH₃) | - | ~160 |
Mass Spectrometry Techniques (e.g., LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the molecular formula of a compound. Techniques like Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), are particularly effective for polar organic molecules.
For 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde (C₁₁H₉NO₂S), the calculated monoisotopic mass is 219.0354 g/mol . In positive-ion ESI-MS, the compound is expected to be detected primarily as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 220.0427. High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the unambiguous confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:
Loss of carbon monoxide: A common fragmentation for aldehydes, leading to a fragment ion [M+H-CO]⁺ at m/z ~192.
Loss of the aldehyde group: Cleavage of the C-CHO bond, resulting in a [M+H-CHO]⁺ fragment at m/z ~191.
Cleavage of the thiazole ring: The thiazole ring can undergo cleavage at the C-S and C-N bonds, a characteristic fragmentation pathway for aryl-thiazole derivatives that can lead to various smaller fragments. nih.gov
Loss of a methyl radical from the methoxy group, followed by loss of CO, is another possible pathway.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₀NO₂S⁺ | 220.0427 | Protonated Molecular Ion |
| [M+Na]⁺ | C₁₁H₉NNaO₂S⁺ | 242.0246 | Sodium Adduct |
| [M+H-CO]⁺ | C₁₀H₁₀NOS⁺ | 192.0478 | Fragment from loss of CO |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine the precise spatial coordinates of each atom.
While a specific crystal structure for 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is not publicly available, analysis of similar substituted thiazole derivatives allows for a reliable prediction of the structural features that would be confirmed. nih.govacs.org X-ray analysis would provide definitive data on:
Molecular Connectivity: Confirming the exact bonding arrangement of all atoms.
Bond Lengths and Angles: Providing precise measurements for all bonds (e.g., C=O, C-S, C=N, C-C) and the angles between them.
Planarity and Conformation: Establishing the planarity of the thiazole and phenyl rings. It would also determine the dihedral angle between the planes of these two rings, which is crucial for understanding the degree of conjugation.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the solid-state structure.
For related structures, the thiazole ring is found to be essentially planar, and the angle between the thiazole and adjacent aromatic rings is typically small, indicating a high degree of coplanarity. nih.gov
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Dihedral Angles (°) | Torsion angles, defining molecular conformation |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is dominated by its extended π-conjugated system, which includes the phenyl ring, the thiazole ring, and the carbonyl group.
The presence of this conjugation results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the non-conjugated individual components. uobabylon.edu.iq Two main types of electronic transitions are expected:
π→π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. For this compound, multiple π→π* bands are expected, likely appearing in the 250-400 nm range, corresponding to the extensive conjugated system. rsc.orgnih.gov
n→π* Transitions: These are lower-intensity absorptions caused by the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen/sulfur of the thiazole ring) to a π* anti-bonding orbital. The n→π* transition of the carbonyl group typically appears as a weaker, longer-wavelength shoulder, often above 350 nm. nih.gov
The solvent used can influence the position of these absorption maxima; polar solvents can shift n→π* transitions to shorter wavelengths (hypsochromic or blue shift).
| λmax (Expected Range, nm) | Transition Type | Chromophore | Expected Intensity |
|---|---|---|---|
| 250 - 320 | π→π | Phenyl and Thiazole Rings | High |
| 320 - 400 | π→π | Extended Conjugated System | High |
| > 350 | n→π* | Carbonyl Group (C=O) | Low |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of purity and confirms the empirical formula.
For 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, the molecular formula is C₁₁H₉NO₂S, and the molecular weight is 219.26 g/mol . The theoretical elemental composition can be calculated with high precision. Experimental results for a pure, synthesized sample are expected to match these theoretical values within a narrow margin of error (typically ±0.4%). Discrepancies outside this range may indicate the presence of impurities, residual solvent, or an incorrect structural assignment. This technique is a standard procedure in the characterization of newly synthesized compounds. mdpi.com
| Element | Theoretical Percentage (%) | Found Percentage (%) |
|---|---|---|
| Carbon (C) | 60.26 | (Experimental value) |
| Hydrogen (H) | 4.14 | (Experimental value) |
| Nitrogen (N) | 6.39 | (Experimental value) |
| Sulfur (S) | 14.62 | (Experimental value) |
| Oxygen (O) | 14.59 (by difference) | - |
Emerging Research Directions and Potential Applications Non Clinical
Strategic Utility as Versatile Synthetic Intermediates
The aldehyde functional group in 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde serves as a versatile handle for a multitude of chemical transformations, making it a strategic intermediate in the synthesis of more complex molecules. This reactivity is particularly exploited in condensation reactions to form a variety of heterocyclic and open-chain compounds.
One of the most prominent applications is in the synthesis of chalcones. nih.govnih.govresearchgate.net Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. nih.govjetir.org In this context, 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde can react with various substituted acetophenones to yield a library of thiazole-containing chalcones. nih.govresearchgate.net These chalcone (B49325) derivatives are of significant interest due to their diverse biological activities. nih.gov The general synthetic scheme for the formation of these chalcones involves the base-catalyzed reaction of the thiazole (B1198619) carbaldehyde with an appropriate ketone. nih.gov
Table 1: Examples of Chalcone Synthesis
| Reactant 1 | Reactant 2 | Product Class | Reaction Type |
|---|---|---|---|
| 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde | Substituted Acetophenone | Thiazolyl-Chalcone | Claisen-Schmidt Condensation |
Furthermore, this thiazole derivative is a valuable precursor for the synthesis of pyrazole-containing compounds. semanticscholar.orgnih.gov Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.gov Therefore, the chalcones derived from 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde can be further cyclized to produce hybrid molecules containing both thiazole and pyrazole (B372694) moieties. Additionally, the Vilsmeier-Haack reaction, which is used to formylate compounds, can be employed to synthesize pyrazole-4-carbaldehydes from hydrazones, which can then undergo further reactions. mdpi.comchemmethod.com
Table 2: Synthesis of Pyrazole Derivatives
| Precursor | Reagent | Product Class |
|---|---|---|
| Thiazolyl-Chalcone | Hydrazine Hydrate | Thiazolyl-Pyrazole |
| Hydrazone | Vilsmeier-Haack Reagent | Pyrazole-4-carbaldehyde |
The ability of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde to participate in these and other organic reactions underscores its importance as a versatile building block for creating diverse and complex molecular architectures for further investigation. chemimpex.com
Development in Material Science (e.g., Nonlinear Optical Materials)
The field of material science is continually searching for new organic molecules with unique photophysical properties, particularly for applications in nonlinear optics (NLO). nih.govjhuapl.edu Organic NLO materials are of great interest for applications in optical data storage, image processing, and optical switching due to their potential for large nonlinearities and fast response times. nih.gov The NLO response of a molecule is often associated with a significant change in dipole moment upon excitation, which is facilitated by an intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.
While direct studies on the NLO properties of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde are not extensively reported, its molecular structure possesses the key features of a donor-π-acceptor (D-π-A) system, which is a common design motif for NLO chromophores. In this molecule, the methoxyphenyl group can act as the electron donor, the thiazole ring can serve as part of the π-conjugated bridge, and the carbaldehyde group can function as the electron acceptor. The investigation of imidazole-2-carboxaldehyde, a related heterocyclic aldehyde, has shown that such structures can exhibit significant first-order hyperpolarizability, a key parameter for NLO activity. researchgate.net Theoretical studies on similar organic molecules have demonstrated that the strategic placement of donor and acceptor groups can lead to substantial NLO responses. nih.gov Therefore, it is plausible that 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde and its derivatives could be explored as potential candidates for NLO materials.
Design of Chemical Probes for Biological Systems
Chemical probes are essential tools in chemical biology for visualizing and understanding biological processes in living systems. The design of such probes often involves a fluorophore or a reactive group that can selectively interact with a biological target. The thiazole scaffold is a component of some biologically active molecules and fluorescent dyes. The aldehyde group of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde offers a reactive site for conjugation to other molecules, such as fluorescent reporters or biomolecules.
For instance, the aldehyde can be used to form Schiff bases with primary amines on proteins or other biological molecules, allowing for the targeted labeling of these entities. While specific applications of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde as a chemical probe are not yet widely documented, its structural motifs are found in compounds with biological relevance. For example, thiazole derivatives are being investigated for their potential in various therapeutic areas. nih.govnih.gov The development of novel probes based on this scaffold could enable new avenues for studying biological systems.
Agrochemical Applications (e.g., Herbicidal Properties)
The search for new and effective agrochemicals is a continuous effort to improve crop yields and manage weed competition. Heterocyclic compounds, including those containing thiazole and thiadiazole rings, have been shown to possess a range of biological activities relevant to agriculture. researchgate.net Some thiadiazole derivatives, for instance, have been commercialized as herbicides and act by inhibiting photosynthesis in target weeds. researchgate.net
There is evidence to suggest that 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is utilized in the formulation of agrochemicals, including herbicides. chemimpex.com The structural diversity that can be generated from this starting material allows for the synthesis of a wide array of derivatives that can be screened for herbicidal activity. The mode of action of such compounds can vary, but for some thiadiazole herbicides, it involves the disruption of electron transport in photosynthesis. researchgate.net The exploration of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde derivatives in this context represents a promising direction for the discovery of new crop protection agents.
Exploration in Catalyst Development and Supramolecular Chemistry
The fields of catalyst development and supramolecular chemistry often rely on molecules with specific structural and electronic properties that can facilitate chemical reactions or self-assemble into organized structures. The nitrogen and sulfur atoms in the thiazole ring of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde can potentially act as coordination sites for metal ions, suggesting its potential use as a ligand in the development of new catalysts.
In the realm of supramolecular chemistry, the ability of molecules to form well-defined aggregates through non-covalent interactions is key. Studies on related N-(benzo[d]thiazolyl) amides have demonstrated the formation of intricate supramolecular structures through hydrogen bonding and other weak interactions. iucr.org The presence of the methoxy (B1213986) and aldehyde groups in 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde provides sites for hydrogen bonding, which could be exploited to direct the self-assembly of these molecules into predictable supramolecular architectures. Such organized assemblies can have applications in areas like crystal engineering and the development of functional materials.
Conclusion and Future Perspectives
Synthesis of Current Research Trajectories
Research into thiazole (B1198619) derivatives is vibrant and multifaceted, largely driven by their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.gov Current research trajectories in the field can be broadly categorized into several key areas:
Novel Synthetic Methodologies: Chemists are continuously developing more efficient, sustainable, and versatile methods for the synthesis of the thiazole core and its derivatives. bohrium.com This includes the refinement of classic methods like the Hantzsch thiazole synthesis, as well as the exploration of novel multicomponent reactions and green chemistry approaches to improve yields and reduce environmental impact.
Drug Discovery and Development: A significant portion of thiazole research is dedicated to the design and synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. bohrium.comfabad.org.tr This often involves creating hybrid molecules that combine the thiazole scaffold with other pharmacologically active moieties to achieve synergistic effects. researchgate.net Structure-activity relationship (SAR) studies are crucial in this area, helping to elucidate the structural features necessary for potent biological activity. bohrium.com
Exploration of Diverse Biological Activities: The inherent versatility of the thiazole ring allows for its incorporation into compounds targeting a wide array of diseases. nih.gov Current studies are exploring the potential of thiazole derivatives as anticancer agents, antimicrobials to combat drug-resistant pathogens, and as treatments for inflammatory conditions and viral infections. researchgate.netfabad.org.tr
Materials Science Applications: Beyond medicine, thiazole-containing compounds are being investigated for their applications in materials science, such as in the development of organic dyes and polymers.
Identification of Open Questions and Research Gaps
Despite the extensive research on thiazole derivatives, a significant knowledge gap exists concerning 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde . A thorough review of the scientific literature reveals a lack of studies focused on the synthesis, characterization, and biological evaluation of this specific compound. This absence of data presents several open questions and research gaps:
Lack of Synthesis and Characterization Data: There are no published, optimized synthetic routes specifically for 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde. Consequently, its detailed physicochemical and spectroscopic properties remain uncharacterized.
Unexplored Biological Potential: The biological activities of this compound are entirely unknown. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent has not been investigated.
Limited Understanding of its Role as a Synthetic Intermediate: The aldehyde functionality suggests its potential as a versatile intermediate for the synthesis of a wide range of other derivatives, such as Schiff bases, hydrazones, and oximes, which often exhibit interesting biological properties. However, this potential remains untapped.
Outlook for Future Investigations and Innovations in Thiazole Chemistry
The identified research gaps for 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde present a clear roadmap for future investigations. The broader context of thiazole chemistry suggests that this compound is a promising candidate for further study.
Future Investigations:
Synthesis and Characterization: The immediate priority should be the development and optimization of a synthetic route to 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde. This would likely involve a variation of the Hantzsch synthesis or other established methods for thiazole ring formation, followed by formylation at the C2 position. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and properties.
Biological Screening: Once synthesized, the compound should be subjected to a broad panel of in vitro biological assays to screen for potential antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Derivative Synthesis and SAR Studies: Based on the initial screening results, a library of derivatives could be synthesized by modifying the carbaldehyde group. This would allow for the exploration of structure-activity relationships and the potential optimization of biological activity.
Computational Studies: Molecular modeling and docking studies could be employed to predict the potential biological targets of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde and its derivatives, thereby guiding experimental work.
Innovations in Thiazole Chemistry:
The exploration of understudied compounds like 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde can drive innovation in the broader field of thiazole chemistry. This includes:
Development of Novel Scaffolds: The unique substitution pattern of this compound could serve as a template for the design of new classes of thiazole derivatives with novel biological activities.
Advancement of Synthetic Methodologies: The challenges encountered in the synthesis of this specific compound could spur the development of new and more efficient synthetic methods for functionalizing the thiazole ring.
Expansion of Therapeutic Applications: The discovery of potent biological activity in this compound or its derivatives could open up new therapeutic avenues for the treatment of various diseases. The versatility of the thiazole scaffold ensures that it will remain a key area of focus for medicinal chemists for the foreseeable future. fabad.org.tr
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde?
The compound can be synthesized via cyclocondensation of 3-methoxyphenyl thiourea derivatives with α-bromoaldehydes. For example, refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like copper(I) iodide (CuI) improves yield . Reaction optimization includes adjusting molar ratios (1:1 to 1:1.2) and maintaining temperatures between 80–100°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How can researchers confirm the structure and purity of 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde?
Key characterization techniques include:
- NMR spectroscopy : Analyze and NMR to verify the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic/thiazole ring signals .
- IR spectroscopy : Confirm the aldehyde C=O stretch (~1680–1700 cm) and methoxy C-O stretch (~1250 cm) .
- Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages to validate purity (>95%) .
- Melting point determination : Consistency with literature values (if available) indicates purity .
Q. What are common derivatives of this compound used in comparative biological studies?
Derivatives include:
- Reduced forms : Sodium borohydride (NaBH) reduces the aldehyde to a hydroxymethyl group, yielding 4-(3-Methoxyphenyl)-1,3-thiazole-2-methanol .
- Oxidized forms : Potassium permanganate (KMnO) oxidizes the aldehyde to a carboxylic acid for solubility studies .
- Substituted analogs : Nucleophilic substitution at the thiazole ring (e.g., halogenation or aryl group introduction) modifies electronic properties .
Advanced Research Questions
Q. What strategies enable functionalization of the aldehyde group for targeted applications?
The aldehyde group undergoes:
- Nucleophilic addition : React with amines (e.g., hydrazines) to form hydrazones for bioactivity screening .
- Schiff base formation : Condense with amino-thiazoles or benzimidazoles to create hybrid molecules with enhanced antimicrobial properties .
- Cross-coupling reactions : Use palladium catalysts (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the thiazole ring .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Comparative assays : Test the compound and its derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) with bioactivity trends .
- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinity variations across protein targets .
Q. What computational methods enhance reaction design and optimization for this compound?
Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal reaction pathways. For example, ICReDD’s approach combines reaction path searches and experimental feedback to reduce trial-and-error in catalyst/solvent selection .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Scaffold diversification : Modify the methoxyphenyl group (e.g., replace -OCH with -F, -Cl, or -CF) to study electronic effects .
- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to assess heterocycle influence on activity .
- Pharmacophore mapping : Use tools like Schrödinger’s Phase to identify critical binding features .
Q. How to evaluate the compound’s stability under experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC or NMR .
- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and buffers (pH 4–9) for biological assays .
Q. What methodologies assess the toxicity and safety profile of this compound?
- In silico toxicology : Use platforms like EPA’s CompTox Dashboard or DSSTox to predict mutagenicity and eco-toxicity .
- In vitro assays : Conduct Ames tests (bacterial reverse mutation) and MTT assays (mammalian cell viability) for preliminary risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


